3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in organic electronics due to their high resonance energy, electrophilic reactivity, and planar structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]thiophene Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid with suitable reagents can lead to the formation of the thieno[3,2-b]thiophene core.
Introduction of Hexyl Groups: The hexyl groups can be introduced through alkylation reactions. This involves the use of alkyl halides (such as hexyl bromide) in the presence of a base to attach the hexyl groups to the thieno[3,2-b]thiophene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its excellent electronic properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Applications:
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biomolecules, potentially affecting cellular processes. For example, in organic electronics, the compound’s ability to conduct electricity and interact with other electronic components is crucial for its function in devices like OFETs and OLEDs.
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: A simpler analog without the hexyl groups and carboxylic acid functionality.
Dithieno[3,2-b2’,3’-d]thiophene: A compound with an extended conjugated system, offering different electronic properties.
Thienoacenes: Compounds with multiple fused thiophene rings, providing unique electronic and optical properties.
Uniqueness: 3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid stands out due to its specific functional groups (hexyl and carboxylic acid) that enhance its solubility, electronic properties, and potential applications in various fields. The presence of these groups allows for better tuning of the compound’s properties, making it a valuable building block in organic electronics and materials science.
Properties
CAS No. |
880088-84-6 |
---|---|
Molecular Formula |
C19H28O2S2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
3,6-dihexylthieno[3,2-b]thiophene-5-carboxylic acid |
InChI |
InChI=1S/C19H28O2S2/c1-3-5-7-9-11-14-13-22-17-15(12-10-8-6-4-2)18(19(20)21)23-16(14)17/h13H,3-12H2,1-2H3,(H,20,21) |
InChI Key |
NXPHZUWYNVINKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC2=C1SC(=C2CCCCCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.